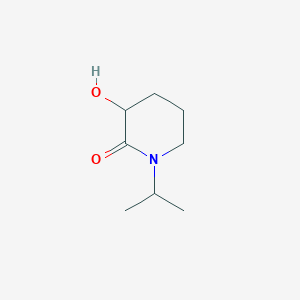

3-Hydroxy-1-(propan-2-yl)piperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-hydroxy-1-propan-2-ylpiperidin-2-one |

InChI |

InChI=1S/C8H15NO2/c1-6(2)9-5-3-4-7(10)8(9)11/h6-7,10H,3-5H2,1-2H3 |

InChI Key |

KZBIPLDDOUBOJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCC(C1=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 1 Propan 2 Yl Piperidin 2 One and Its Analogs

Direct Synthesis Approaches

Site-Selective Difunctionalization of N-Isopropyl Piperidine (B6355638) Derivatives

The direct functionalization of a pre-formed N-isopropyl piperidine ring is an attractive strategy for the synthesis of 3-Hydroxy-1-(propan-2-yl)piperidin-2-one. This approach hinges on the ability to selectively introduce two different functional groups at specific positions on the piperidine core.

The selective activation and functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis. elsevierpure.com For piperidine derivatives, the C-H bonds at positions C2, C3, and C4 present distinct reactivity profiles. The C2 position is electronically activated but can be sterically hindered. Conversely, the C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, making its direct functionalization a significant challenge. researchgate.net

To overcome the inherent lack of reactivity at the C3 position, indirect methods are often employed. One such strategy involves the use of a directing group attached to the nitrogen atom, which can steer a catalyst to a specific C-H bond. While this is more commonly applied for C2 or C4 functionalization, tailored directing groups and catalytic systems are being explored to achieve C3 selectivity. d-nb.infonih.gov An alternative indirect approach for achieving 3-substituted piperidines involves the cyclopropanation of a corresponding tetrahydropyridine (B1245486) precursor, followed by a reductive and stereoselective ring-opening of the cyclopropane. d-nb.info

The choice of catalyst and reagents is crucial for achieving the desired site-selectivity in C-H functionalization reactions. Rhodium and palladium catalysts are frequently employed for such transformations. d-nb.infoscispace.com The selectivity of these catalytic systems is highly dependent on the nature of the ligands coordinated to the metal center and the protecting group on the piperidine nitrogen. d-nb.info

For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have demonstrated the ability to functionalize different positions of the piperidine ring based on the catalyst and the nitrogen protecting group. d-nb.info While direct hydroxylation via C-H activation is a sought-after transformation, it remains a formidable challenge. Research into catalyst optimization for the site-selective functionalization of C-H bonds is an active area. The table below illustrates how catalyst choice can influence the outcome of such reactions in analogous systems.

| Catalyst | Substrate | Position Selectivity (C2:C3:C4) | Yield (%) |

|---|---|---|---|

| Rh2(R-TCPTAD)4 | N-Boc-piperidine | Mainly C2 | Moderate |

| Rh2(R-TPPTTL)4 | N-Brosyl-piperidine | Mainly C2 | Variable |

| Rh2(S-2-Cl-5-BrTPCP)4 | N-α-oxoarylacetyl-piperidine | Mainly C4 | Variable |

This table presents generalized data for analogous systems to illustrate the principle of catalyst-controlled site-selectivity in piperidine functionalization. d-nb.info

Oxidative Cyclization and Ring-Closure Reactions

An alternative to functionalizing a pre-existing piperidine ring is to construct the ring itself through a cyclization reaction. Oxidative cyclization and other ring-closure methods provide a powerful means to synthesize substituted piperidinones from acyclic precursors.

The rational design of the acyclic precursor is fundamental to the success of a cyclization strategy. For the synthesis of this compound, a suitable precursor would be an N-isopropyl substituted 5-amino-3-hydroxypentanoic acid derivative. The stereochemistry of the final product can be controlled by introducing chiral centers into the precursor.

The synthesis of such precursors can be achieved through various established organic reactions. For example, starting from commercially available materials, a multi-step synthesis could involve the introduction of the isopropylamino group, the construction of the carbon backbone, and the installation of the hydroxyl group at the desired position. The stability of the precursor and the compatibility of its functional groups with the planned cyclization conditions are critical considerations. nih.gov

The cyclization of the precursor to the desired 3-hydroxy-2-piperidinone can be promoted by a range of catalysts and reagents. The choice of which will depend on the specific functional groups present in the precursor. For instance, amide bond formation to close the ring can be achieved using standard peptide coupling reagents. If the precursor is an amino alcohol, an oxidative cyclization may be employed.

The optimization of reaction conditions, including solvent, temperature, and reaction time, is essential to maximize the yield and purity of the product. The table below provides an example of how reaction conditions can be tuned for a related cyclization reaction.

| Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)2/dppf | Toluene | 100 | 75 |

| Pd2(dba)3/Xantphos | Dioxane | 110 | 82 |

| CuI/L-proline | DMSO | 90 | 68 |

This table illustrates the optimization of conditions for a generic palladium- or copper-catalyzed intramolecular cyclization reaction leading to a heterocyclic core, showcasing the impact of different catalytic systems.

Cyclization of Acyclic Precursors with N-Isopropyl Functionality

One direct approach to the piperidinone skeleton involves the intramolecular cyclization of an acyclic precursor that already contains the N-isopropyl group. While specific literature on the cyclization to form this compound is not extensively detailed, analogous syntheses of piperidin-2-one derivatives suggest plausible routes. A viable strategy would be the cyclization of an amino acid or amino ester derivative.

For instance, a δ-amino-α-hydroxy acid or its corresponding ester, bearing an N-isopropyl substituent, can be induced to cyclize to form the desired lactam. This transformation typically requires activation of the carboxylic acid moiety, often achieved by converting it to an acid chloride or using coupling agents, followed by intramolecular nucleophilic attack by the amine. The reaction conditions must be carefully controlled to favor the formation of the six-membered ring over polymerization or other side reactions. The presence of the α-hydroxyl group adds complexity, often necessitating the use of protecting groups to prevent undesired reactions during the cyclization step.

Another related method is the double reductive amination of dicarbonyl compounds. chim.it This approach is a powerful tool for constructing the piperidine skeleton and can incorporate the nitrogen substituent in a single cascade process. chim.it

Indirect Synthetic Pathways via Functional Group Transformation

Indirect pathways are often more versatile, allowing for the stepwise construction of the target molecule by modifying a simpler piperidinone scaffold. This typically involves first synthesizing 1-(propan-2-yl)piperidin-2-one and then introducing the hydroxyl group at the C3 position, or alternatively, adding the N-isopropyl group to a pre-existing 3-hydroxypiperidin-2-one (B90772) ring.

Introduction of the Hydroxyl Group (e.g., α-Hydroxylation)

The introduction of a hydroxyl group at the C3 position of the 1-(propan-2-yl)piperidin-2-one ring is a key transformation. This α-hydroxylation of the lactam can be achieved by generating the corresponding enolate, which is then quenched with an electrophilic oxygen source. The 3-hydroxy-2-piperidinone structure is a key feature in various natural products and pharmaceuticals, making the development of stereocontrolled methods for its synthesis an area of significant interest. pearson.com

A prominent method for the asymmetric α-hydroxylation of carbonyl compounds is the Davis methodology, which utilizes chiral N-sulfonyloxaziridines. mdpi.combeilstein-journals.org This approach is applicable to the synthesis of 3-hydroxypiperidinones. The process begins with the deprotonation of the α-carbon (C3) of the N-isopropyl piperidinone using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures (e.g., -78 °C) to form a lithium enolate. mdpi.comnih.gov

This enolate is then treated with a chiral oxaziridine (B8769555), such as (+)-camphorsulfonyloxaziridine. mdpi.comnih.gov The oxaziridine acts as an electrophilic oxygen transfer agent. The weak nitrogen-oxygen bond of the strained three-membered ring breaks, delivering an oxygen atom to the nucleophilic enolate and yielding the α-hydroxy lactam after workup. beilstein-journals.org The attached chiral camphor (B46023) scaffold on the oxaziridine directs the oxygen transfer to one face of the enolate, enabling the synthesis of a specific enantiomer.

| Parameter | Description | Reference |

| Substrate | N-substituted piperidin-2-one | mdpi.comnih.gov |

| Base | Lithium hexamethyldisilazide (LiHMDS) or Lithium diisopropylamide (LDA) | mdpi.comnih.gov |

| Reagent | (+)-Camphorsulfonyloxaziridine (Davis Oxaziridine) | mdpi.comnih.gov |

| Key Intermediate | Lithium enolate | mdpi.com |

| Transformation | Electrophilic oxygen transfer to the enolate α-carbon | beilstein-journals.org |

The stereochemical outcome of the α-hydroxylation is critically dependent on the reagents and conditions used. The primary goal is to control the formation of the new stereocenter at the C3 position. In asymmetric synthesis, the choice of the chiral oxaziridine is paramount for achieving high enantioselectivity. mdpi.com The two enantiomers of camphorsulfonyloxaziridine, derived from (+)-camphor and (-)-camphor (B167293) respectively, can provide access to either enantiomer of the final product.

However, achieving high enantioselectivity is not always straightforward. In one reported synthesis of a related compound, 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one (B594286), the use of (+)-camphorsulfonyloxaziridine resulted in a racemic product, indicating that partial racemization had occurred under the reaction conditions. nih.gov This highlights the sensitivity of the reaction to the substrate and conditions, where factors like the stability of the enolate and the temperature can influence the stereochemical fidelity of the transformation. The stereochemical outcome of related reactions can also be influenced by the steric bulk of substituents on the ring. researchgate.net

When the piperidinone ring already contains one or more stereocenters, the introduction of the C3-hydroxyl group becomes a matter of diastereoselectivity. The existing chiral centers can influence the facial selectivity of the enolate's reaction with the hydroxylating agent.

A study on the hydroxylation of N-protected-6-substituted piperidin-2-ones demonstrated that this transformation can proceed with excellent diastereoselectivity. mdpi.com By treating the lithium enolate of a chiral (2S)-6-oxo-1,2-piperidinedicarboxylate with (+)-camphorsulfonyloxaziridine at -78 °C, the corresponding (2S,5R)-5-hydroxy product was obtained in high yield and with high diastereoselectivity. mdpi.com This stereocontrol is attributed to the steric and electronic properties of the existing N- and C6-substituents, which direct the incoming electrophile to the less hindered face of the enolate. This approach is valuable for synthesizing specific diastereomers of substituted piperidinones, which are precursors to important amino acids like (2S,5R)-5-hydroxylysine. mdpi.com

| Reaction | Substrate | Key Reagent | Outcome | Reference |

| Diastereoselective Hydroxylation | (2S)-6-oxo-1,2-piperidinedicarboxylate | (+)-Camphorsulfonyloxaziridine | High yield and excellent diastereoselectivity for the (2S,5R)-5-hydroxy product | mdpi.com |

Introduction of the N-Isopropyl Group

An alternative indirect pathway involves starting with 3-hydroxypiperidin-2-one and subsequently introducing the isopropyl group onto the nitrogen atom. This N-alkylation is a common transformation for amides and lactams.

Reductive Amination Strategies

Reductive amination serves as a powerful and versatile method for the synthesis of the piperidine core structure. chim.it This strategy typically involves the reaction between a dicarbonyl compound and an amine, which undergoes a cyclization and reduction sequence to form the heterocyclic ring. libretexts.org For the synthesis of this compound, a plausible approach is the double reductive amination (DRA) of a suitable keto-aldehyde precursor with isopropylamine. chim.it

The reaction proceeds through the initial formation of an imine or enamine, followed by an intramolecular cyclization and subsequent reduction of the resulting cyclic iminium ion. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mild nature and selectivity for imines over carbonyls. masterorganicchemistry.com The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, particularly when new stereocenters are formed during the cyclization step. chim.it

Table 1: Reagents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Mild and selective for imines. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Acetic Acid | Effective for a wide range of substrates. masterorganicchemistry.com |

| Hydrogen (H₂) with Metal Catalyst (e.g., Pd/C) | High pressure, various solvents | Can be used for robust substrates. chim.it |

| α-picoline-borane | Methanol, Acetic Acid | Mild and efficient, can be used in water or neat. organic-chemistry.org |

Alkylation of Nitrogen Atom with Isopropyl Source

An alternative synthetic route involves the construction of the 3-hydroxypiperidin-2-one core first, followed by the introduction of the isopropyl group onto the nitrogen atom. This N-alkylation approach offers a modular way to introduce various substituents on the nitrogen. The starting material, 3-hydroxypiperidin-2-one, can be synthesized through various methods, such as the reduction of 3-hydroxypyridine (B118123) derivatives.

The alkylation is typically achieved by treating 3-hydroxypiperidin-2-one with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. The base is crucial for deprotonating the nitrogen atom of the lactam, thereby generating a nucleophilic amide that attacks the alkyl halide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and lithium diisopropylamide (LDA). The choice of solvent, base, and temperature can significantly impact the reaction's efficiency and yield. More recent methods utilizing metallaphotoredox catalysis offer a room-temperature alternative to traditional thermal Sₙ2 or Sₙ1 N-alkylation pathways. princeton.edu

Table 2: Conditions for N-Alkylation with Isopropyl Source

| Isopropyl Source | Base | Solvent | Key Features |

| 2-Bromopropane | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Strong base, suitable for less reactive systems. |

| 2-Iodopropane | Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (B52724) | Milder conditions, suitable for sensitive substrates. |

| 2-Bromopropane | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | Strong, non-nucleophilic base, useful for enolate formation. |

| 2-Bromopropane | LiOt-Bu / Cu(II) salt / Photocatalyst | Acetonitrile | Visible-light-induced metallaphotoredox method. princeton.edu |

Ring Contraction or Expansion from Related Heterocycles

Synthesizing piperidinone scaffolds through the rearrangement of other heterocyclic systems, such as ring expansion of pyrrolidines or ring contraction of larger azacycles, represents a sophisticated approach in heterocyclic chemistry. researchgate.net These methods, while often requiring multi-step precursor synthesis, can provide access to complex and stereochemically rich piperidine structures that may be challenging to obtain through more conventional linear or convergent strategies.

The success of ring expansion or contraction strategies is highly dependent on the careful design and synthesis of the starting heterocyclic precursor.

For a ring expansion approach, a common strategy is to start with a substituted pyrrolidine (B122466). For instance, a 2-(halomethyl)pyrrolidine or a 2-(sulfonyloxymethyl)pyrrolidine derivative can serve as a key precursor. These functional groups act as leaving groups in a subsequent intramolecular cyclization step. The synthesis of these precursors often begins from readily available starting materials like proline or glutamic acid, which allows for the introduction of chirality early in the synthetic sequence.

For ring contraction , the starting materials are typically larger heterocyclic rings. While less common for piperidinone synthesis, methodologies exist for the ring contraction of piperidines to form pyrrolidin-2-ones, which could potentially be adapted. rsc.org These reactions often proceed via oxidative conditions. Another approach involves the photo-promoted ring contraction of pyridines, which are abundant and inexpensive starting materials, to yield pyrrolidine derivatives. osaka-u.ac.jpbohrium.comnih.govresearchgate.net

The mechanisms governing these skeletal rearrangements are diverse and depend on the specific precursor and reaction conditions employed.

Ring expansion of a pyrrolidine to a piperidine often proceeds through the formation of a strained bicyclic intermediate. For example, a 2-(halomethyl)pyrrolidine derivative, upon treatment with a base, can undergo intramolecular nucleophilic substitution to form a bicyclic aziridinium (B1262131) ion. This highly reactive intermediate is then susceptible to ring-opening by a nucleophile, which can attack at either of the two carbons of the original aziridine (B145994) ring. The regioselectivity of this ring-opening step dictates the substitution pattern of the final piperidine product.

Ring contraction mechanisms can be more varied. One documented pathway for the contraction of N-substituted piperidines to pyrrolidin-2-ones involves a domino process initiated by an oxidant. rsc.org This cascade can involve the in situ formation of a pyrrolidine-2-carbaldehyde, which then undergoes further transformations including oxidation, decarboxylation, and ipso-oxidation to yield the final pyrrolidin-2-one product. rsc.org Photochemical methods, such as the photo-promoted ring contraction of pyridines using a silylborane reagent, proceed through distinct intermediates like 2-silyl-1,2-dihydropyridine and vinylazomethine ylides. osaka-u.ac.jpbohrium.comnih.govresearchgate.net

Biocatalytic and Chemoenzymatic Synthesis

The application of biocatalysis and chemoenzymatic strategies offers a green and highly selective alternative for the synthesis of complex molecules like this compound. nih.gov Enzymes operate under mild aqueous conditions and can catalyze reactions with exceptional levels of chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups and reducing waste. bohrium.com

Achieving enantiopurity is a critical aspect of modern pharmaceutical synthesis, and biocatalysis provides powerful tools to this end. For the synthesis of chiral hydroxylated piperidinones, enzymes such as monooxygenases (including cytochrome P450s) and hydroxylases are of particular interest. researchgate.net These enzymes can introduce a hydroxyl group onto a pre-existing piperidinone scaffold with high regio- and stereocontrol.

A notable chemoenzymatic approach combines scalable enzymatic C-H oxidation with chemical synthesis. chemistryviews.org For example, an inexpensive piperidine precursor can be subjected to enzymatic hydroxylation to install the C-3 hydroxyl group in an enantioselective manner. chemistryviews.org Enzymes such as proline hydroxylases and ectoine (B1671093) hydroxylases have shown utility in catalyzing the hydroxylation of carboxylated piperidines. chemistryviews.org The resulting enantiopure hydroxylated intermediate can then be further elaborated using chemical methods to complete the synthesis of the target molecule. Ketoreductases (KREDs) have also been successfully employed in the asymmetric reduction of β-keto precursors to furnish chiral β-hydroxy compounds with high yields and enantioselectivity. nih.gov This combination of biological and chemical steps leverages the strengths of both disciplines to create efficient and selective synthetic routes. nih.gov

Table 3: Enzymes in Enantioselective Synthesis of Hydroxylated Heterocycles

| Enzyme Class | Reaction Type | Substrate Example | Key Advantage |

| Cytochrome P450 Monooxygenases | C-H Hydroxylation | N-substituted piperidinone | Regio- and stereoselective oxidation. researchgate.net |

| Proline Hydroxylases | C-H Hydroxylation | Carboxylated piperidines | Enantioselective introduction of hydroxyl groups. chemistryviews.org |

| Ketoreductases (KREDs) | Carbonyl Reduction | N-protected-3-pyrrolidinone | Highly enantioselective reduction of ketones to alcohols. nih.govnih.gov |

| C-N Lyases | Hydroamination | Fumarate and arylalkylamines | Asymmetric synthesis of chiral building blocks. rsc.org |

Enzyme-Mediated Functionalization (e.g., Hydroxynitrile Lyase)

The asymmetric synthesis of chiral compounds using biocatalysts has become a cornerstone of modern organic synthesis, offering high enantioselectivity under mild reaction conditions. preprints.org Hydroxynitrile lyases (HNLs) are particularly valuable enzymes for the stereospecific addition of hydrogen cyanide to aldehydes or ketones, producing chiral cyanohydrins. tees.ac.uknih.gov These cyanohydrins are versatile intermediates that can be converted into a variety of functionalized molecules, including α-hydroxy acids, β-amino alcohols, and, pertinently, hydroxylated lactams. tees.ac.uk

While a direct enzymatic hydroxylation of a pre-formed 1-(propan-2-yl)piperidin-2-one ring at the C3 position is challenging, a chemoenzymatic approach employing an HNL-catalyzed key step offers a plausible and elegant route to this compound. This strategy hinges on the synthesis of a chiral cyanohydrin precursor, followed by chemical transformations to construct the piperidin-2-one ring.

A hypothetical, yet chemically sound, synthetic pathway is outlined below:

HNL-Catalyzed Cyanohydrin Formation: The synthesis would commence with an appropriate aldehyde substrate, such as 4-(isopropylamino)butanal. This aldehyde can be subjected to an HNL-catalyzed hydrocyanation. Both (R)- and (S)-selective HNLs are available, allowing for access to either enantiomer of the resulting cyanohydrin, 5-(isopropylamino)-2-hydroxypentanenitrile. ftb.com.hr The choice of HNL is critical for establishing the desired stereochemistry at the future C3 position of the piperidin-2-one ring. For instance, HNLs from Prunus amygdalus (almond) are typically (R)-selective, while those from Manihot esculenta (cassava) are (S)-selective. ftb.com.hr

Cyclization to the Lactam Ring: The resulting amino cyanohydrin is then poised for cyclization. This transformation can be achieved through hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular amidation. This step forms the six-membered lactam ring, yielding the target molecule, this compound. The conditions for this cyclization need to be carefully controlled to avoid side reactions.

The success of this enzyme-mediated approach is highly dependent on the substrate specificity of the chosen HNL and the optimization of the reaction conditions to maximize both chemical yield and enantiomeric excess.

Optimization of Synthetic Conditions

The successful synthesis of this compound, particularly on a larger scale, necessitates a thorough optimization of the reaction conditions for each synthetic step. The primary goals of this optimization are to enhance the yield, improve the purity of the final product, and ensure the scalability of the process.

Yield Enhancement Strategies

Maximizing the yield of the desired product is a critical aspect of synthetic chemistry. Several strategies can be employed to enhance the yield in the synthesis of this compound and its analogs.

For the HNL-catalyzed hydrocyanation, the following parameters are crucial:

pH: The pH of the reaction medium can significantly influence the activity and stability of the HNL, as well as the equilibrium of the reaction.

Temperature: Lower temperatures are often favored to minimize the non-enzymatic background reaction and the decomposition of the cyanohydrin product.

Solvent System: The use of a biphasic system (e.g., water-organic solvent) can be advantageous for substrates with low water solubility and to facilitate product extraction.

In the subsequent cyclization step, yield can be improved by:

Optimizing Reaction Concentration: Appropriate concentrations of reactants can favor the intramolecular cyclization over intermolecular side reactions.

Choice of Reagents: The selection of reagents for nitrile hydrolysis and amide bond formation is critical. For instance, acid- or base-catalyzed hydrolysis followed by activation of the carboxylic acid can be fine-tuned.

Reaction Time and Temperature: Careful monitoring of the reaction progress and controlling the temperature can prevent the formation of byproducts and degradation of the desired lactam.

| Synthetic Step | Parameter to Optimize | Strategy | Expected Outcome |

|---|---|---|---|

| HNL-Catalyzed Hydrocyanation | pH | Screening a range of pH values (e.g., 4.0-7.0) to find the optimal enzyme activity and stability. | Increased conversion to the cyanohydrin. |

| Temperature | Conducting the reaction at lower temperatures (e.g., 4-10 °C). | Reduced byproduct formation and enhanced enantioselectivity. | |

| Solvent | Employing a two-phase system (e.g., buffer/MTBE) for hydrophobic substrates. | Improved substrate availability and simplified product isolation. | |

| Enzyme Form | Using a cross-linked enzyme aggregate (CLEA) for immobilization. | Enhanced enzyme reusability and operational stability. | |

| Lactam Cyclization | Catalyst | Testing various acid or base catalysts for nitrile hydrolysis and cyclization. | Faster reaction rates and higher conversion. |

| Temperature | Stepwise temperature control for hydrolysis and amidation. | Minimized decomposition of the hydroxylated product. | |

| Water Removal | Using a Dean-Stark apparatus during amidation. | Driving the equilibrium towards lactam formation. |

Purity Improvement Techniques

Achieving high purity is paramount, especially for compounds intended for biological applications. The primary impurities in the synthesis of this compound are likely to be diastereomers (if additional stereocenters are present), unreacted starting materials, and byproducts from side reactions.

Common techniques for purity improvement include:

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for separating compounds with different polarities. For hydroxylated lactams, a gradient elution with a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is often effective. Chiral chromatography can be employed to separate enantiomers if the enzymatic step is not perfectly stereoselective.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. For polar molecules like hydroxylated piperidinones, polar protic or aprotic solvents or their mixtures may be suitable.

Salt Formation: If the molecule contains a basic nitrogen atom, forming a salt with a chiral acid can be a method for both purification and chiral resolution. The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization.

| Technique | Principle | Application | Key Considerations |

|---|---|---|---|

| Silica Gel Chromatography | Differential adsorption based on polarity. | Separation of the target compound from less polar starting materials and non-polar byproducts. | Selection of an appropriate solvent system to achieve good separation (Rf value ~0.3). |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of enantiomers and determination of enantiomeric excess (ee). | Requires specialized columns and solvent systems. |

| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Final purification of the solid product to obtain high-purity crystals. | Screening of various solvents (e.g., ethyl acetate, isopropanol, acetone) to find optimal conditions. |

| Diastereomeric Salt Formation | Formation of salts with different physical properties from a racemic mixture and a chiral resolving agent. | Resolution of enantiomers if the enzymatic step provides a racemic or enantioenriched mixture. | Choice of a suitable chiral acid (e.g., tartaric acid, mandelic acid). |

Large-Scale Synthesis Considerations

Transitioning a synthetic route from a laboratory scale to a large-scale industrial process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. rsc.org

Key considerations for the large-scale synthesis of this compound include:

Reagent Cost and Availability: The cost and availability of starting materials, reagents, and the biocatalyst become major factors. The use of an immobilized and reusable enzyme is highly advantageous in this context.

Process Safety: A thorough safety assessment of all reaction steps is crucial. This includes evaluating the toxicity of reagents (e.g., cyanide sources), managing exothermic reactions, and ensuring proper handling and disposal of waste.

Reaction Vessels and Equipment: The choice of reactors must account for efficient mixing, heat transfer, and material compatibility.

Work-up and Isolation: Procedures for product isolation, such as extraction and filtration, need to be scalable and minimize solvent use. Crystallization is often preferred over chromatography for final purification on a large scale due to its lower cost and solvent consumption.

Process Analytical Technology (PAT): Implementing in-process monitoring can help to ensure consistency and quality control throughout the manufacturing process.

The development of a robust and scalable synthesis requires a multidisciplinary approach, integrating expertise in organic chemistry, chemical engineering, and analytical chemistry.

Chemical Reactivity and Transformations of 3 Hydroxy 1 Propan 2 Yl Piperidin 2 One

Reactions of the Hydroxyl Group

The secondary hydroxyl group in 3-Hydroxy-1-(propan-2-yl)piperidin-2-one is a versatile site for chemical modification, allowing for the introduction of various functionalities through reactions such as esterification, etherification, and oxidation.

Esterification and Etherification

The hydroxyl group can be readily converted into an ester or an ether. These reactions are fundamental for modifying the compound's properties or for introducing groups that can be used in subsequent synthetic steps.

Esterification is commonly achieved by reacting the alcohol with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For instance, reaction with acetyl chloride would yield 1-(propan-2-yl)-2-oxopiperidin-3-yl acetate. The Yamaguchi esterification protocol, which uses 2,4,6-trichlorobenzoyl chloride, is another effective method, particularly for sterically hindered alcohols. nih.gov

Table 1: Representative Esterification Reactions

| Acylating Agent | Base | Solvent | Typical Product |

|---|---|---|---|

| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 1-(propan-2-yl)-2-oxopiperidin-3-yl acetate |

| Acetic Anhydride | 4-DMAP (cat.), Triethylamine | Dichloromethane (DCM) | 1-(propan-2-yl)-2-oxopiperidin-3-yl acetate |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran (B95107) (THF) | 1-(propan-2-yl)-2-oxopiperidin-3-yl benzoate |

Etherification , such as the Williamson ether synthesis, can be used to form ethers. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction involves deprotonating the hydroxyl group with a strong base, like sodium hydride (NaH), to form a nucleophilic alkoxide. organic-synthesis.com This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to form the corresponding ether. byjus.comwikipedia.orgmasterorganicchemistry.com

Table 2: Representative Etherification Reactions (Williamson Synthesis)

| Base | Alkylating Agent | Solvent | Typical Product |

|---|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | 3-methoxy-1-(propan-2-yl)piperidin-2-one |

| Potassium tert-butoxide (t-BuOK) | Ethyl Bromide (CH₃CH₂Br) | N,N-Dimethylformamide (DMF) | 3-ethoxy-1-(propan-2-yl)piperidin-2-one |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | Tetrahydrofuran (THF) | 3-(benzyloxy)-1-(propan-2-yl)piperidin-2-one |

Oxidation Reactions

The secondary alcohol functionality can be oxidized to a ketone, yielding 1-(propan-2-yl)piperidine-2,3-dione. This transformation is a key step in the synthesis of various derivatives and biologically active molecules. Several modern oxidation methods are suitable for this purpose, known for their mild conditions and high yields, which are important for preserving the lactam ring.

Commonly used reagents include:

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.orgthermofisher.comalfa-chemistry.com The reaction is typically carried out at room temperature in a chlorinated solvent like dichloromethane. wikipedia.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine. wikipedia.org It is performed at low temperatures (typically -78 °C) and is known for its high efficiency and tolerance of many functional groups. wikipedia.org

These methods are generally preferred over harsher, chromium-based oxidants to avoid side reactions and ensure the integrity of the lactam functionality.

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. An ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and easy to remove selectively under mild conditions.

Common protecting groups for the hydroxyl moiety in this compound include:

Silyl (B83357) Ethers: Trialkylsilyl groups, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are widely used. They are installed by reacting the alcohol with the corresponding silyl chloride (e.g., TBSCl) in the presence of a base like imidazole. Silyl ethers are stable to a wide range of non-acidic and non-fluoride-containing reagents. Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Benzyl Ethers (Bn): Formed via the Williamson ether synthesis using benzyl bromide (BnBr) and a base like sodium hydride (NaH). organic-chemistry.orgcommonorganicchemistry.comnih.gov Benzyl ethers are robust and stable to many acidic and basic conditions, as well as to many oxidizing and reducing agents. They are commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is generally mild and selective. organic-chemistry.org

Table 3: Common Protection and Deprotection Strategies for the Hydroxyl Group

| Protecting Group | Protection Reagents | Deprotection Reagents | Stability |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF | TBAF, THF or HF•Pyridine | Stable to base, mild acid, oxidation, reduction |

| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C or DDQ | Stable to acid, base, oxidation, reduction |

Reactions of the Lactam Carbonyl Group

The lactam carbonyl group, while less reactive than a ketone carbonyl, can undergo reduction and nucleophilic addition reactions, particularly with strong reagents.

Reduction to Cyclic Amines

The complete reduction of the lactam carbonyl group is a powerful transformation that converts the piperidin-2-one ring into a piperidine (B6355638) ring. This reaction provides access to 3-hydroxy-1-(propan-2-yl)piperidine. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). adichemistry.comquora.comorganic-chemistry.orgrsc.orgmasterorganicchemistry.com

The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). LiAlH₄ is a potent source of hydride ions (H⁻) that reduces the amide functionality to an amine. quora.commasterorganicchemistry.com It is important to note that LiAlH₄ will also reduce other reducible functional groups that might be present in the molecule, such as esters or carboxylic acids, but it typically does not affect the hydroxyl group during the reaction, which is protonated upon acidic workup.

Nucleophilic Additions

While the amide carbonyl is significantly less electrophilic than a ketone or aldehyde carbonyl due to the resonance donation from the nitrogen lone pair, it can still be attacked by very strong carbon nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.orgmasterorganicchemistry.comwikipedia.org

These reactions are less common for lactams than for other carbonyl compounds. The initial addition of an organometallic reagent to the carbonyl group forms a tetrahedral intermediate. This intermediate is typically unstable and can undergo various subsequent reactions. In some cases, with careful control of reaction conditions (e.g., low temperature), it is possible to form a hemiaminal intermediate, which upon hydrolysis could lead to ring-opening or other rearrangements. Unlike the reaction with esters, where a double addition often occurs, the reaction with lactams can be more complex and may not always lead to a simple addition product. The outcome is highly dependent on the substrate, the specific nucleophile used, and the reaction conditions.

Reactions of the Piperidin-2-one Ring System

The piperidin-2-one ring, also known as a δ-valerolactam, possesses distinct reactive sites that can be selectively functionalized. The presence of the N-isopropyl group influences the steric environment and electronic properties of the lactam, while the hydroxyl group at the C3 position offers a key handle for further derivatization.

The positions alpha (C3 and C6) and beta (C4) to the lactam carbonyl are primary sites for derivatization.

Alpha-Position (C3): The hydroxyl group at the C3 position is a versatile functional group for derivatization. Standard reactions such as O-acylation and O-alkylation can be readily performed to introduce a variety of substituents. For instance, acylation can be achieved using acid chlorides or anhydrides in the presence of a base to form the corresponding esters.

Alpha-Position (C6): The methylene (B1212753) group at C6, adjacent to the lactam nitrogen, can be deprotonated using a strong base to form an aza-enolate. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, allowing for the introduction of carbon-based substituents at this position. This strategy is a common method for the α-alkylation of lactams. organic-chemistry.org

Beta-Position (C4): Direct functionalization at the C4 position is less straightforward due to its lower reactivity. However, this position can be activated for nucleophilic attack. Dehydration of the 3-hydroxy group can generate an α,β-unsaturated lactam, 1-(propan-2-yl)-5,6-dihydropyridin-2(1H)-one. The C4 carbon in this conjugated system becomes electrophilic and susceptible to Michael addition reactions with various nucleophiles. β-hydroxy carbonyl compounds are well-known to undergo such dehydration to yield α,β-unsaturated systems. fiveable.melibretexts.org

The amide bond within the lactam ring is susceptible to cleavage under various conditions, leading to linear amino acid derivatives.

Hydrolytic Ring-Opening: Under acidic or basic conditions, the lactam can undergo hydrolysis to yield the corresponding amino acid, 5-((propan-2-yl)amino)-3-hydroxypentanoic acid. This reaction is a fundamental transformation for lactams, breaking the cyclic structure to reveal a linear chain. acs.org

Catalytic Ring-Opening Aminolysis: A significant advancement in the functionalization of this scaffold involves the palladium-catalyzed, site-selective deconstructive aminolysis of related bicyclic lactam-lactones to produce highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.govrsc.orgresearchgate.net This process proceeds via an exclusive acyl C-O bond cleavage, representing a powerful method for activating γ-lactones. nih.gov Applying this methodology demonstrates that the 3-hydroxy-2-piperidinone core can be opened stereocontrolledly by various primary and secondary amines. This reaction effectively merges the 3-hydroxy-2-piperidinone and piperidine-3-carboxamide scaffolds, which are prevalent in numerous bioactive molecules. nih.govrsc.org

| Amine Nucleophile | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Isopropylamine | Pd(TFA)₂ / PPh₃ | 2-MeTHF | 95 | nih.gov |

| Aniline | Pd(TFA)₂ / PPh₃ | 2-MeTHF | 91 | nih.gov |

| (R)-α-Methylbenzylamine | Pd(TFA)₂ / PPh₃ | 2-MeTHF | 94 | nih.gov |

| Morpholine | Pd(TFA)₂ / PPh₃ | 2-MeTHF | 81 | nih.gov |

The stereocenter at the C3 position bearing the hydroxyl group can be inverted, a process known as epimerization. This is particularly important when a specific stereoisomer is required for a biological application or as a chiral intermediate.

A common strategy to achieve this inversion involves a two-step oxidation-reduction sequence.

Oxidation: The secondary alcohol at C3 is oxidized to the corresponding ketone, yielding 1-(propan-2-yl)piperidine-2,3-dione. This can be accomplished using a variety of modern oxidizing agents, such as a Dess-Martin periodinane. thieme-connect.com

Stereoselective Reduction: The resulting prochiral ketone is then reduced back to the alcohol. By selecting an appropriate reducing agent and reaction conditions, the hydride can be delivered selectively to one face of the carbonyl, leading to the formation of the opposite stereoisomer (epimer) with high diastereoselectivity. thieme-connect.comgoogle.com

Alternatively, epimerization of β-hydroxy carbonyl compounds can sometimes be achieved under basic or acidic conditions through the formation of an enol or enediol intermediate, which can be protonated from either face to give a mixture of epimers. youtube.com Research on related 2-piperidone (B129406) systems has demonstrated the successful epimerization at the C3 hydroxyl position as a key step in the synthesis of various diastereomers of 3-piperidinol alkaloids. nih.gov

Formation of Advanced Derivatives

The functional handles on this compound make it a valuable precursor for the synthesis of more complex molecular architectures, including fused ring systems and other chiral building blocks.

The bifunctional nature of the molecule allows it to be used as a scaffold for constructing fused heterocyclic systems. For example, the hydroxyl group and the lactam functionality can participate in intramolecular cyclization reactions to form bicyclic products. One potential pathway involves converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular nucleophilic attack from the lactam nitrogen or a carbanion generated at the C6 position could lead to the formation of a new five- or six-membered ring fused to the piperidinone core.

Furthermore, the lactam carbonyl and adjacent methylene group can serve as components in condensation reactions with bifunctional reagents to build fused pyrimidine, pyridine, or pyrazole (B372694) rings, a common strategy in heterocyclic synthesis. longdom.org Ring-opening followed by a ring-closing cascade is another potential strategy to rearrange the core structure into novel heterocyclic frameworks. nih.gov

Enantiomerically pure 3-hydroxy-2-piperidones are highly valuable as chiral building blocks for the synthesis of complex natural products, particularly alkaloids. nih.govportico.org The synthesis of optically pure this compound can be achieved through chemoenzymatic methods, such as the baker's yeast reduction of a precursor β-keto ester or through lipase-mediated kinetic resolution. nih.gov

Once obtained in enantiopure form, this chiral lactam serves as a versatile intermediate. For example, research has shown that a chiral 2-piperidone building block was instrumental in the synthesis of several 3-piperidinol alkaloids. The synthesis involves homologation at the lactam carbonyl followed by stereocontrolled reduction and, where necessary, epimerization of the C3-hydroxyl group. nih.gov The versatility of this approach allows for the stereodivergent synthesis of multiple diastereomers of the final alkaloid products.

| Target Alkaloid | Key Chiral Intermediate | Synthetic Utility | Reference |

|---|---|---|---|

| (+)-Prosafrinine | (-)-37 | Demonstrates versatility of the chiral building block | nih.gov |

| (-)-Iso-6-cassine | (-)-14 | Access to different stereoisomers | nih.gov |

| (-)-Prosophylline | (+)-36 | Stereodivergent synthesis | nih.gov |

| (-)-Prosopinine | (-)-26 | Application in complex natural product synthesis | nih.gov |

The N-substituent on the piperidinone ring can be varied, making this compound a relevant member of this class of valuable chiral synthons.

Development of Conjugates and Probes

The chemical architecture of this compound, featuring a reactive secondary hydroxyl group and a stable N-substituted δ-lactam core, presents a versatile scaffold for the development of molecular conjugates and probes. These derivatives are instrumental in chemical biology and medicinal chemistry for applications such as target identification, imaging, and the creation of targeted therapeutic agents. The strategic functionalization of this molecule allows for its linkage to a variety of moieties, including reporter groups like fluorophores, affinity tags such as biotin (B1667282), or biologically active molecules.

The primary site for conjugation on the this compound molecule is the C3 hydroxyl group. This secondary alcohol is amenable to a range of well-established chemical transformations that allow for the stable attachment of external molecules. In contrast, the N-substituted δ-lactam ring is generally stable and less prone to ring-opening under standard bioconjugation conditions, ensuring the integrity of the core scaffold during the synthesis and application of the resulting conjugates and probes.

Functionalization of the Hydroxyl Group for Conjugation

The hydroxyl group can be readily converted into a more reactive functional group or directly coupled with a molecule of interest through several reliable methods.

Esterification: One of the most direct methods for conjugating molecules to the 3-hydroxy-2-piperidinone scaffold is through esterification. This can be achieved by reacting the hydroxyl group with a carboxylic acid-containing molecule in the presence of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), or by reaction with a more reactive acyl chloride or anhydride. This approach is widely used to attach a variety of payloads, including fluorescent dyes that have a carboxylic acid handle.

Etherification: The formation of an ether linkage provides a more stable connection compared to an ester bond, which can be susceptible to hydrolysis by esterases in biological systems. Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base to form an alkoxide followed by reaction with an alkyl halide, is a common strategy. This method can be used to attach probes that are functionalized with a good leaving group, such as an iodoacetamide (B48618) or a tosylate.

Carbonate and Carbamate (B1207046) Linkages: The hydroxyl group can also be activated with reagents like phosgene (B1210022) or its safer equivalents (e.g., triphosgene, carbonyldiimidazole) to form a chloroformate, which can then react with an amine-containing molecule to form a stable carbamate linkage. Alternatively, reaction with an isocyanate-functionalized probe will directly yield a carbamate. These linkages are often more stable to hydrolysis than esters.

Piperidinone Scaffold in Probe Design

The piperidinone ring system is a common motif in many biologically active compounds and pharmaceuticals. nih.gov Its rigid, chair-like conformation can be exploited to present the attached probe or conjugate in a well-defined spatial orientation. This is particularly advantageous in the design of probes intended to interact with specific biological targets, such as enzymes or receptors, where the geometry of binding is critical.

While the δ-lactam of this compound is generally stable, more strenuous conditions, such as palladium-catalyzed reactions, can induce ring-opening. This deconstructive amination of related bridged δ-lactam-γ-lactones has been shown to produce 3-hydroxy-2-piperidinone carboxamides. nih.gov This reaction, while altering the core structure, provides a method for forming a stable amide bond, a common linkage in bioconjugates.

Potential Conjugation Strategies

The table below summarizes potential strategies for the development of conjugates and probes from this compound, focusing on the functionalization of the C3-hydroxyl group.

| Reactive Site | Linkage Type | Reagent/Probe Type | Example Reaction | Resulting Conjugate |

| C3-Hydroxyl | Ester | Carboxylic acid-functionalized fluorophore (e.g., Cy3-COOH) | EDC/DMAP coupling | Fluorescently labeled piperidinone |

| C3-Hydroxyl | Ether | Alkyl halide-functionalized biotin (e.g., Biotin-iodoacetamide) | Williamson ether synthesis (NaH, then alkyl halide) | Biotinylated piperidinone probe |

| C3-Hydroxyl | Carbamate | Isocyanate-functionalized drug molecule (e.g., Drug-NCO) | Base-catalyzed addition | Piperidinone-drug conjugate |

| C3-Hydroxyl | Carbonate | Chloroformate-activated linker | Reaction with linker-chloroformate | Activated piperidinone for further conjugation |

These strategies leverage established chemical principles to modify the this compound scaffold, enabling its use in the creation of a diverse range of chemical probes and conjugates for biological research and drug development.

Spectroscopic and Structural Analysis of this compound Remains Elusive

Consequently, a thorough discussion based on the requested outline—covering specific ¹H and ¹³C NMR chemical shift assignments, 2D NMR correlations (COSY, HSQC, HMBC, NOESY), conformational analysis through coupling constants and NOE studies, characteristic vibrational modes, and hydrogen bonding interactions—cannot be accurately generated at this time. Scientific literature provides extensive spectroscopic characterization for analogous compounds, which can offer general insights but does not replace the specific experimental data required for a focused and precise analysis of this compound.

Further empirical research and publication of the findings are necessary to fully characterize the spectroscopic and structural properties of this specific compound.

Spectroscopic Characterization and Advanced Structural Elucidation

Mass Spectrometry (MS)

Specific high-resolution mass spectrometry (HRMS) data and a detailed fragmentation pattern analysis for 3-Hydroxy-1-(propan-2-yl)piperidin-2-one are not available in the reviewed literature. For a definitive structural confirmation, HRMS would be employed to determine the exact mass of the molecular ion, providing a highly accurate molecular formula. Subsequent tandem mass spectrometry (MS/MS) experiments would be necessary to establish the characteristic fragmentation pattern, which involves breaking the molecule into smaller, charged fragments. The analysis of these fragments would confirm the connectivity of the atoms, including the hydroxy group at the 3-position and the isopropyl group on the nitrogen atom.

X-ray Crystallography

No published X-ray crystallography studies for this compound were found. Such an analysis would provide unequivocal proof of the molecule's three-dimensional structure in the solid state.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. DFT methods are frequently employed to study piperidone derivatives, providing a balance between computational cost and accuracy. nih.govresearchgate.net

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. mdpi.comresearchgate.net For 3-Hydroxy-1-(propan-2-yl)piperidin-2-one, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure.

This process is typically performed using a specific DFT functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which defines the mathematical functions used to describe the electron orbitals. nih.gov The optimization algorithm iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is located. The resulting optimized structure provides a theoretical model of the molecule's geometry in the gas phase. nih.gov The accuracy of these theoretical calculations is often validated by comparing the computed parameters with experimental data obtained from techniques like X-ray crystallography for similar compounds. mdpi.comresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Piperidone Ring (Note: This table is illustrative and based on typical values for piperidone derivatives as specific data for this compound was not found in the searched literature.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-C2 | 1.35 Å |

| Bond Length | C2=O1 | 1.23 Å |

| Bond Length | C2-C3 | 1.53 Å |

| Bond Length | C3-O2 | 1.42 Å |

| Bond Angle | C6-N1-C2 | 120.5° |

| Bond Angle | N1-C2-C3 | 118.0° |

| Dihedral Angle | C6-N1-C2-C3 | -5.5° |

| Dihedral Angle | O1=C2-C3-C4 | 150.2° |

The piperidone ring in this compound is not planar and can adopt several different conformations, such as chair, boat, or twist-boat forms. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. researchgate.net

A Potential Energy Surface (PES) map is generated by systematically changing specific dihedral angles within the molecule and calculating the energy at each point. This map reveals the relative energies of different conformers and the energy barriers that separate them. scielo.br For the title compound, key dihedral angles would include those within the piperidone ring and the rotation of the N-isopropyl group. The conformer with the lowest energy is the most stable and likely to be the most populated at equilibrium. Studies on similar piperidine (B6355638) derivatives show that the piperidine ring often adopts a chair conformation. nih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts are often plotted against experimental data to assess the accuracy of the computational model. scielo.br

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies. The computed values are often scaled by a factor to correct for systematic errors in the theoretical method, leading to a better agreement with experimental spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data (Note: This table is illustrative and based on typical values for related compounds as specific data for this compound was not found in the searched literature.)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (H on C3) | 3.8 ppm |

| ¹³C NMR | Chemical Shift (C2=O) | 172.5 ppm |

| IR | Vibrational Frequency (C=O stretch) | 1685 cm⁻¹ |

| UV-Vis | Max Absorption (λmax) | 215 nm |

Electronic Structure Analysis

Electronic structure analysis focuses on the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. scirp.orgsapub.org

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE). A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscielo.br These parameters are crucial for predicting how the molecule will interact in chemical reactions. In computational studies of piperidone derivatives, the HOMO is often located on electron-rich parts of the molecule, such as the aromatic rings or heteroatoms, while the LUMO is distributed over the electron-deficient regions. nih.govresearchgate.net

Table 3: Illustrative Frontier Orbital Energies (Note: This table is illustrative and based on typical values for piperidone derivatives as specific data for this compound was not found in the searched literature.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.95 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. chemrxiv.org It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions. chemrxiv.orgresearchgate.net

The MEP map uses a color scale to indicate different potential values. Typically:

Red and Yellow: Regions of negative potential, rich in electrons (e.g., around electronegative atoms like oxygen). These areas are susceptible to electrophilic attack. researchgate.net

Blue: Regions of positive potential, which are electron-deficient (e.g., around hydrogen atoms bonded to electronegative atoms). These sites are prone to nucleophilic attack. researchgate.net

Green: Regions of neutral potential.

For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, indicating these are the primary sites for electrophilic interaction. A positive potential (blue) would be expected around the hydroxyl hydrogen, making it a likely site for hydrogen bonding. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

No published NBO analysis data for this compound could be located. This type of analysis is instrumental in quantifying charge distribution, understanding hyperconjugative interactions, and evaluating the stabilization energy associated with electron delocalization from donor (bonding or lone pair) to acceptor (antibonding) orbitals. Without specific calculations, a discussion on the intramolecular charge transfer and the stability imparted by these interactions within the molecule remains speculative.

Topological Analyses (AIM, ELF, LOL)

Characterization of Chemical Bonds and Non-Covalent Interactions

Detailed characterization of the covalent bonds and non-covalent interactions within this compound through AIM, ELF, and LOL analyses is not available in the current body of scientific literature. These powerful quantum chemical tools are used to analyze the electron density to define bond critical points, characterize the nature of atomic interactions (from covalent to ionic and van der Waals), and visualize regions of high electron localization. Such an analysis would be essential to precisely describe the intramolecular hydrogen bonding, the nature of the amide bond within the piperidinone ring, and other subtle electronic effects, but the foundational data is absent.

Thermodynamic Properties and Stability

Calculations of Enthalpy, Entropy, and Free Energy

Specific calculated values for the standard enthalpy of formation (ΔH°), standard entropy (S°), and Gibbs free energy of formation (ΔG°) for this compound are not documented. These thermodynamic parameters are fundamental to predicting the stability and reactivity of a compound under various conditions. They are typically determined using computational methods like Density Functional Theory (DFT) or other high-level ab initio calculations.

Stability of Different Isomers and Conformers

A computational study comparing the relative stabilities of different stereoisomers (e.g., R/S configurations at the chiral centers) and conformers (e.g., chair, boat, or twist-boat conformations of the piperidine ring) of this compound has not been published. Such studies are vital for identifying the lowest energy, and thus most abundant, structures at equilibrium. The analysis would involve calculating the relative energies (enthalpy and free energy) of each possible conformation and isomer to establish a comprehensive energy landscape for the molecule. Without this data, a definitive statement on its preferred three-dimensional structure cannot be made.

Further theoretical research is required to elucidate the detailed electronic and thermodynamic properties of this specific piperidinone derivative.

Mechanistic Investigations of Reactions Involving 3 Hydroxy 1 Propan 2 Yl Piperidin 2 One

Detailed Reaction Pathway Elucidation

Elucidating the precise reaction pathways for the synthesis and transformation of 3-hydroxy-1-(propan-2-yl)piperidin-2-one is crucial for optimizing reaction conditions and achieving desired chemical outcomes. This involves identifying key reactive species and understanding the energetic landscape of the reaction.

The functionalization of the piperidin-2-one ring often proceeds through distinct intermediates. One of the most significant intermediates in the modification of the 1-(substituted)piperidin-2-one core is the enolate . In the synthesis of the related compound 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one (B594286), the introduction of the hydroxyl group at the C3 position is achieved through the hydroxylation of an enolate intermediate. nih.gov This enolate is typically generated by treating the parent piperidin-2-one with a strong base, such as lithium hexamethyldisilazide (LiHMDS), which deprotonates the α-carbon (C3) to the carbonyl group. nih.gov This nucleophilic enolate can then react with an electrophilic oxygen source to yield the 3-hydroxy product.

While not explicitly detailed in the literature for this compound, other intermediates such as iminium ions are plausible in reactions involving the piperidine (B6355638) scaffold, particularly in reactions that involve activation of the lactam carbonyl or transformations at the nitrogen atom. mdpi.com However, for reactions at the α-carbon, the enolate remains the most prominently cited reactive intermediate.

Detailed transition state analyses for reactions involving this compound are not extensively reported in the available literature. Such analyses typically require high-level computational chemistry to model the geometry and energy of the transition state structures that connect reactants, intermediates, and products. mcmaster.caarxiv.org

However, structural studies of related compounds provide insight into the likely conformations that would be involved in a transition state. X-ray crystallography of 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one reveals that the piperidine ring adopts a twisted half-chair conformation due to the influence of the C2 carbonyl group. nih.gov Any transition state analysis for reactions at the C3 position would need to account for this puckered ring conformation and the steric and electronic effects of the N-isopropyl substituent and the C3-hydroxyl group on the approach of reagents.

Catalysis and Reaction Selectivity

Catalysis plays a pivotal role in the synthesis and modification of the 3-hydroxy-2-piperidinone core, enabling reactions that are otherwise difficult and providing control over reaction selectivity.

Palladium catalysis has been effectively employed in the stereocontrolled synthesis of highly decorated 3-hydroxy-2-piperidinone carboxamides from bridged δ-lactam-γ-lactones. nih.govresearchgate.net In this transformation, a palladium catalyst system, such as Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) with triphenylphosphine (B44618) (PPh₃), is essential for promoting the reaction. nih.gov

The key role of the palladium catalyst is to facilitate the selective cleavage of an acyl C–O bond in the γ-lactone portion of the starting material. The proposed mechanism involves an oxidative addition of the Pd(0) complex into the acyl C–O bond. nih.govnobelprize.org This step is followed by trapping of the resulting palladium intermediate with an amine nucleophile. researchgate.net Experimental results confirm that the reaction does not proceed in the absence of either the palladium salt or the phosphine (B1218219) ligand, demonstrating that palladium catalysis is indispensable for this specific lactone acyl C–O bond-cleavage process. nih.gov

| Catalyst Component | Ligand | Role in Reaction | Observation |

|---|---|---|---|

| Pd(TFA)₂ | PPh₃ | Enables acyl C–O bond cleavage via oxidative addition | No reaction occurs in the absence of the catalyst or ligand |

Control of selectivity is a major challenge and a key goal in the synthesis of complex molecules like substituted piperidinones.

Regioselectivity: In the palladium-catalyzed ring-opening of bridged δ-lactam-γ-lactones, a significant challenge is the potential for two different bond-cleavage pathways: acyl C–O cleavage versus alkyl C–O cleavage. The developed palladium-catalyzed system exhibits exceptional regioselectivity, leading to the exclusive cleavage of the acyl C–O bond . nih.gov Spectroscopic data confirms the absence of products that would result from the alternative alkyl C–O bond activation pathway. nih.govresearchgate.net

Stereoselectivity: The palladium-catalyzed deconstructive aminolysis is highly stereocontrolled. researchgate.net When enantiomerically pure amines are used as nucleophiles, the corresponding 3-hydroxy-2-piperidinone carboxamides are formed with high stereochemical fidelity, indicating that the reaction proceeds without epimerization at the relevant stereocenters. nih.gov This is a notable advantage over other methods; for instance, conventional aminolysis using bases like Cs₂CO₃ leads to complete epimerization at the hydroxyl-bearing stereocenter. nih.gov However, achieving stereocontrol is not always straightforward. In a different synthetic approach to a 3-hydroxypiperidinone, the asymmetric hydroxylation of an enolate intermediate using (+)-camphorsulfonyloxaziridine resulted in partial racemization, highlighting that the choice of reaction and reagents is critical for maintaining stereochemical integrity. nih.gov

| Reaction Type | Method | Regioselectivity Outcome | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Deconstructive Aminolysis | Pd(TFA)₂/PPh₃ Catalysis | Exclusive acyl C–O cleavage | High stereochemical fidelity (no epimerization) | nih.gov |

| Aminolysis | Base-mediated (Cs₂CO₃) | Not applicable | Complete epimerization | nih.gov |

| Asymmetric Hydroxylation | Enolate + (+)-camphorsulfonyloxaziridine | Not applicable | Partial racemization | nih.gov |

Mechanisms of Molecular Recognition and Biological Interactions (Molecular Level)

The biological effects of a chemical compound are fundamentally governed by its interactions with biological macromolecules. Understanding these interactions at the molecular level is crucial for explaining its mechanism of action and for the rational design of new, more effective therapeutic agents.

Binding Interactions with Receptors or Enzymes

For this compound to exert a biological effect, it would first need to bind to a specific receptor or enzyme. This binding is a highly specific process, often likened to a lock and key mechanism, where the compound (the key) fits into a specific binding site on the protein (the lock). The nature of these interactions can include:

Hydrogen Bonds: The hydroxyl (-OH) group and the carbonyl (C=O) group of the piperidinone ring are potential hydrogen bond donors and acceptors, respectively. These could form crucial interactions with amino acid residues in a protein's binding pocket.

Hydrophobic Interactions: The propan-2-yl (isopropyl) group attached to the nitrogen atom provides a nonpolar surface that could engage in hydrophobic interactions with nonpolar amino acid side chains.

To date, specific studies identifying the receptor or enzyme targets for this compound and characterizing these binding interactions are not publicly available.

Enzyme Inhibition Kinetics and Mechanisms

If this compound were to act as an enzyme inhibitor, it would be essential to determine the kinetics and mechanism of this inhibition. Enzyme kinetics studies measure the rate of an enzyme-catalyzed reaction and how this rate is affected by the presence of the inhibitor. This can reveal:

Type of Inhibition: Whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Inhibition Constants: Values such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Kᵢ (the dissociation constant of the enzyme-inhibitor complex) quantify the inhibitor's potency.

Data from such kinetic studies for this compound are not found in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. For this compound, SAR studies would involve synthesizing a series of analogues with modifications at key positions, such as:

The hydroxyl group at the 3-position: Altering its stereochemistry or replacing it with other functional groups would probe its importance in binding.

The propan-2-yl group at the 1-position: Substituting this with other alkyl or aryl groups would explore the role of this substituent in potency and selectivity.

The piperidin-2-one ring: Modifications to the ring itself could provide insights into the necessary scaffold for biological activity.

By correlating these structural changes with changes in binding affinity or inhibitory potency, a detailed understanding of the key molecular features required for interaction with a biological target can be built. Currently, there are no published SAR studies specifically focused on this compound.

Analytical Methods Development and Quality Control

Chromatographic Methods

Chromatography is the cornerstone of purity and impurity assessment for "3-Hydroxy-1-(propan-2-yl)piperidin-2-one." The high resolving power of these techniques allows for the separation, identification, and quantification of the main compound from closely related structural analogues, synthetic precursors, and degradation products.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the principal method for determining the purity and assay of "this compound." This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net

The method involves dissolving a precisely weighed sample of the compound in a suitable diluent and injecting it into the HPLC system. The components are separated as they pass through the column. A UV detector is commonly used for quantification, as the amide chromophore in the piperidone ring absorbs UV light. researchgate.net The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. The method must be validated for linearity, accuracy, precision, specificity, and robustness to ensure its reliability. researchgate.netresearchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Gas chromatography (GC) is the standard technique for the analysis of volatile organic impurities, often referred to as residual solvents, which may be present from the manufacturing process. chromatographyonline.com Static headspace sampling coupled with GC and a flame ionization detector (HS-GC-FID) is the preferred method due to its sensitivity and robustness. thermofisher.comshimadzu.co.uk

In this method, a sample of "this compound" is placed in a sealed vial and heated. This allows any volatile solvents to partition into the gas phase (headspace). A sample of this gas is then injected into the GC system. innoteg-instruments.com The separation is typically achieved on a capillary column with a phase suitable for solvent analysis, such as a 6% cyanopropylphenyl–94% dimethylpolysiloxane phase (G43). chromatographyonline.com The method is validated according to USP <467> guidelines to ensure it can accurately quantify residual solvents at their specified limits. thermofisher.cominnoteg-instruments.com

Table 2: Typical HS-GC-FID Parameters for Residual Solvent Analysis

| Parameter | Condition |

| Column | DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Nitrogen or Helium |

| Oven Program | Initial 40°C, ramped to 240°C |

| Injector Temperature | 140°C |

| Detector | Flame Ionization Detector (FID) at 250°C |

| Headspace Temp | 80°C |

| Headspace Time | 30 minutes |

"this compound" possesses a chiral center at the C3 position of the piperidone ring, meaning it can exist as two non-superimposable mirror images (enantiomers). As different enantiomers can have distinct pharmacological activities, it is crucial to control the enantiomeric purity. Chiral HPLC is the definitive method for separating and quantifying these enantiomers. mdpi.comnih.gov

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are highly effective for resolving the enantiomers of chiral lactams. researchgate.netyakhak.org The sample is dissolved and injected into the HPLC system equipped with the chiral column. The differential interaction of each enantiomer with the CSP leads to their separation. mdpi.com The enantiomeric excess (e.e.) is then determined by comparing the peak areas of the two enantiomers. In some cases, pre-column derivatization may be employed to enhance separation and detection. nih.gov

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H (or equivalent polysaccharide-based CSP) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25°C |

Spectrophotometric Methods for Quantification